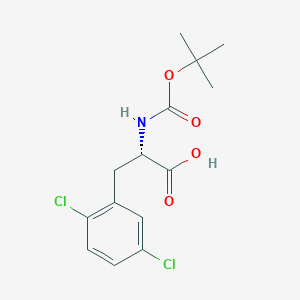![molecular formula C13H16FNO4 B6210041 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid CAS No. 2060028-73-9](/img/new.no-structure.jpg)
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group on the phenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the acetic acid moiety: The acetic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to targets due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(4-{[(tert-butoxy)carbonyl]amino}-2-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(4-{[(tert-butoxy)carbonyl]amino}-2-iodophenyl)acetic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its halogenated analogs. This makes it a valuable compound in the development of pharmaceuticals and other advanced materials.
Properties
CAS No. |
2060028-73-9 |
|---|---|
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



